2-Methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde
CAS No.: 2012775-97-0
Cat. No.: VC6189939
Molecular Formula: C9H10N4O
Molecular Weight: 190.206
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2012775-97-0 |
|---|---|
| Molecular Formula | C9H10N4O |
| Molecular Weight | 190.206 |
| IUPAC Name | 2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H10N4O/c1-12-5-7(3-10-12)8-4-11-13(2)9(8)6-14/h3-6H,1-2H3 |
| Standard InChI Key | HOMUQADZLVYWFE-UHFFFAOYSA-N |
| SMILES | CN1C=C(C=N1)C2=C(N(N=C2)C)C=O |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound belongs to the pyrazole-carbaldehyde family, characterized by a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) substituted at positions 3 and 4. The 3-position bears a carbaldehyde group (-CHO), while the 4-position is occupied by a 1-methylpyrazol-4-yl moiety. The methyl group at position 2 further enhances steric and electronic effects .
Molecular Formula:
Molecular Weight: 190.21 g/mol
Key Functional Groups:
-
Pyrazole ring (aromatic, planar)
-
Aldehyde (electrophilic carbonyl)
-
Methyl substituents (electron-donating groups)
Physicochemical Characteristics
While experimental data for this specific compound are scarce, analogs such as 1-(2-chloropyrimidin-4-yl)-3-methyl-1H-pyrazole-4-carbaldehyde (CHClNO, MW 222.63) exhibit melting points >200°C and solubility in polar aprotic solvents like dimethylformamide (DMF) . The aldehyde group’s reactivity suggests susceptibility to nucleophilic additions and oxidative transformations .
Synthesis Methodologies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for introducing carbaldehyde groups into electron-rich heterocycles. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes are synthesized via cyclization of methyl ketone hydrazones with POCl/DMF . Adapting this method, 2-methyl-4-(1-methylpyrazol-4-yl)pyrazole-3-carbaldehyde could be synthesized by:
-
Hydrazone Formation: Condensation of 1-methylpyrazole-4-carboxaldehyde with methyl hydrazine.
-
Cyclization: Treatment with POCl/DMF to form the pyrazole ring .
Example Protocol (adapted from ):
-
React 1-methylpyrazole-4-carboxaldehyde (1.0 eq) with methyl hydrazine (1.2 eq) in ethanol.
-
Add POCl (2.5 eq) and DMF (3.0 eq) at 0–5°C.
-
Stir at 80°C for 6 hours; isolate via aqueous workup.
Condensation-Cyclization Strategies
Patent CN111362874B demonstrates the use of α,β-unsaturated esters and difluoroacetyl halides to construct pyrazole-carboxylic acids . For the target aldehyde, analogous steps could involve:
-
Michael Addition: React 2-methylpyrazole-3-carbaldehyde with methyl vinyl ketone.
-
Cyclization: Use methylhydrazine in aqueous NaOH to form the bis-pyrazole framework .
Yield Optimization: Catalysts like KI or morpholine improve regioselectivity, reducing isomer formation (e.g., 95:5 product:isomer ratio achieved in similar syntheses) .
Reactivity and Functionalization
Nucleophilic Additions
The aldehyde group undergoes classic reactions:
-
Condensation: With amines to form Schiff bases (e.g., reaction with aniline yields ) .
-
Knoevenagel Reaction: With active methylene compounds (e.g., malononitrile) to generate α,β-unsaturated derivatives .
Notable Example:
Chalcone derivatives synthesized from pyrazole-4-carbaldehydes exhibit antifungal activity against Candida albicans (MIC 8–16 µg/mL) .
Oxidation and Reduction
-
Oxidation: The aldehyde oxidizes to carboxylic acid (e.g., using KMnO/HSO), though this is less common due to stability concerns.
-
Reduction: Sodium borohydride reduces -CHO to -CHOH, enabling access to hydroxymethyl analogs .
Analytical Characterization
Spectroscopic Data
Hypothetical Spectral Profile (based on ):
-
IR (KBr): 1685 cm (C=O stretch), 3100 cm (C-H aromatic).
-
H NMR (DMSO-d): δ 9.95 (s, 1H, CHO), 8.20 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH), 2.50 (s, 3H, C-CH).
-
MS (ESI+): m/z 191.1 [M+H].
Chromatographic Methods
-
HPLC: C18 column (150 × 4.6 mm, 5 µm), 40% acetonitrile/water, flow 1.0 mL/min, retention time ~6.2 min .
Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume